molecular formula C11H10ClIN2 B8629639 4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole

4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole

Cat. No.: B8629639
M. Wt: 332.57 g/mol
InChI Key: LBUMGHBYNKXORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of chlorine, iodine, and methyl groups attached to the pyrazole ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the methyl group: Methylation of the pyrazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving halogenated compounds.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(2-iodophenyl)-3-methyl-1H-pyrazole
  • 4-chloro-1-(3-iodo-2-methylphenyl)-3-methyl-1H-pyrazole
  • 4-chloro-1-(2-bromo-3-methylphenyl)-3-methyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity, binding properties, and overall chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10ClIN2

Molecular Weight

332.57 g/mol

IUPAC Name

4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole

InChI

InChI=1S/C11H10ClIN2/c1-7-4-3-5-10(11(7)13)15-6-9(12)8(2)14-15/h3-6H,1-2H3

InChI Key

LBUMGHBYNKXORJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(C(=N2)C)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sulfuric acid (7.77 mL, 146 mmol) was added to a solution of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-6-methylaniline (1.9 g, 8.57 mmol) in concentrated hydrogen chloride (2.056 mL, 25.7 mmol) at 0° C. The solution was stirred and after cooling back to 0° C., sodium nitrite (0.591 g, 8.57 mmol) in water (3.5 mL) was added dropwise. The reaction was stirred 40 min at 0° C. before potassium iodide (2.85 g, 17.14 mmol) in water (3.5 mL) was added dropwise and then the solution was stirred at RT. After 1 h, the reaction is poured into ice with EtOAc and separated. The aqueous layer was extracted with EtOAc. The combined organic extracts were washed with 1N HCl, water, saturated sodium bicarbonate, 1N sodium sulfite, and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give the crude material. The crude material was purified by silica gel column chromatography by eluting with 1:4 EtOAc in hexane to provide 4-chloro-1-(2-iodo-3-methylphenyl)-3-methyl-1H-pyrazole.
Quantity
7.77 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.056 mL
Type
reactant
Reaction Step One
Quantity
0.591 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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